Nomifensine, also known as N-[2-(methylamino)-1-phenyl-ethyl]benzamide, is a synthetic compound classified as a norepinephrine-dopamine reuptake inhibitor. It was developed in the 1960s by Hoechst AG (now part of Sanofi-Aventis) and marketed under the trade names Merital and Alival. Nomifensine acts by increasing the availability of norepinephrine and dopamine at synaptic sites by inhibiting their reuptake, a mechanism similar to that of certain recreational drugs like cocaine . Clinical trials revealed its efficacy as an antidepressant without significant sedative effects, although it was withdrawn from the market in 1986 due to safety concerns .
Nomifensine can be synthesized through several methods, with one notable approach involving the alkylation of N-methyl-2-nitrobenzylamine with phenacyl bromide. This reaction produces an intermediate that undergoes catalytic hydrogenation over Raney Nickel to reduce the nitro group. Subsequently, sodium borohydride is used to reduce the ketone group to an alcohol, followed by acid-catalyzed ring closure to form nomifensine .
A more recent synthesis method involves the preparation of nornomifensine, which serves as a precursor for producing carbon-11 labeled nomifensine for use in positron emission tomography studies. This synthesis is achieved in three steps starting from 2-amino-1-phenylethanol, with preparative resolution of its enantiomers performed using liquid chromatography .
Nomifensine has a molecular formula of and a molar mass of approximately 238.34 g/mol. The compound features a tetrahydroisoquinoline structure with phenyl and amino substituents at positions C-4 and C-8, respectively. Its structural representation can be described using SMILES notation as "CC(C1=CC=CC=C1)N(C)C(C)C2=CC=CC=C2" and InChI code "InChI=1S/C16H18N2/c1-17(2)11-9-13-7-5-3-6-8-13/h3-9H,10-11H2,1-2H3". The compound exhibits chirality, with the (S)-isomer being pharmacologically active .
Nomifensine participates in various chemical reactions primarily related to its synthesis and metabolic pathways. Its primary reaction involves the inhibition of monoamine transporters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. Additionally, studies have shown that nomifensine does not significantly alter the synthesis of noradrenaline or serotonin but affects their metabolism differently compared to other antidepressants like imipramine .
The compound's interactions with neurotransmitter systems suggest that it may also undergo metabolic transformations in vivo, impacting its pharmacokinetics and therapeutic efficacy.
The mechanism of action for nomifensine involves its role as a norepinephrine-dopamine reuptake inhibitor. By blocking the reuptake transporters for these neurotransmitters, nomifensine enhances their synaptic concentrations, thereby improving mood and motivational states. Research indicates that nomifensine increases homovanillic acid concentrations in the corpus striatum and total 3-methoxy-4-hydroxyphenylglycol levels in the mesencephalon without significantly affecting serotonin synthesis . This unique profile distinguishes it from other classes of antidepressants.
Nomifensine exhibits several notable physical and chemical properties:
The compound's elimination half-life ranges from 1.5 to 4 hours, with approximately 88% excreted by the kidneys within 24 hours post-administration .
Nomifensine has been primarily investigated for its potential use in treating motivational disorders and promoting wakefulness. It has shown efficacy in reversing motivational deficits induced by tetrabenazine in animal models, suggesting potential therapeutic applications for conditions like depression and narcolepsy . Although it was withdrawn from clinical use due to safety concerns, ongoing research continues to explore its pharmacological properties and potential applications in neuroscience.
(-)-Nomifensine possesses a specific three-dimensional architecture that is fundamental to its biological activity. The compound features a tetrahydroisoquinoline core structure with a chiral center at the C4 position of the isoquinoline ring system. This chiral center arises from the presence of four distinct substituents: a methyl group on the nitrogen atom (conferring a tertiary amine character), a phenyl ring, a hydrogen atom, and the remaining tetrahydroisoquinoline structure. Resolution studies and X-ray crystallographic analyses have unequivocally established that the biologically active enantiomer of nomifensine possesses an absolute (S)-configuration at this critical chiral center [1] [3]. This configuration is denoted by the (-) sign in its name, indicating its levorotatory nature when interacting with plane-polarized light.
The stereochemical purity of (-)-nomifensine is paramount for its pharmacological efficacy. Research demonstrates that the (S)-enantiomer exhibits significantly greater potency in inhibiting the reuptake of dopamine and norepinephrine compared to its (R)-counterpart [1] [8]. This enantioselectivity stems from the precise spatial orientation of its molecular features required for optimal interaction with the substrate binding sites of the dopamine transporter (DAT) and norepinephrine transporter (NET). The diphenylmethane moiety, specifically its spatial arrangement dictated by the (S)-configuration, is identified as an essential pharmacophoric element for high-affinity binding and functional activity [1]. Comparative studies using circular dichroism (CD) spectra further confirmed the distinct three-dimensional structures of the enantiomers and correlated the (S)-configuration with the desired biological profile [1].
Table 1: Key Stereochemical Features of (-)-Nomifensine
Feature | Description | Pharmacological Significance |
---|---|---|
Chiral Center Location | C4 of the tetrahydroisoquinoline ring | Determines enantiomer-specific activity |
Absolute Configuration | (S) | Confers high-affinity binding to DAT and NET |
Optical Rotation | Levorotatory (-) | Characteristic of the active enantiomer |
Critical Pharmacophore | Diphenylmethane structure with (S)-configuration | Essential for reuptake inhibition potency |
Enantioselectivity | (S)-enantiomer >> (R)-enantiomer in activity | Underpins the importance of stereochemical purity |
(-)-Nomifensine belongs to the broader chemical class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. Its core structure consists of a partially saturated isoquinoline ring system, specifically characterized as 8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline [3] [5] [10]. This core differentiates nomifensine from tricyclic antidepressants (TCAs) like imipramine or amitriptyline, which feature a fully planar tricyclic ring system, and from selective serotonin reuptake inhibitors (SSRIs) with their often simpler alkylamine structures [3] [7].
Within the THIQ family, nomifensine shares a close structural resemblance to other biologically active compounds, particularly those exhibiting effects on monoamine neurotransmission. Key structural features defining this relationship include:
SAR investigations within the THIQ series reveal that the diphenylmethane unit (formed by the C4 phenyl and the fused benzene ring) is indispensable for potent inhibition of monoamine reuptake [1] [6]. This structural motif is conserved in other pharmacologically active THIQs, such as certain hexahydro-1H-indeno[1,2-b]pyridines, which also demonstrate enantioselective activity dependent on a specific absolute configuration (5S in their case, analogous to the 4S in nomifensine) of this key moiety [1]. The structural similarities between nomifensine and these indenopyridines underpin their overlapping pharmacological profiles centered on dopamine and norepinephrine reuptake blockade [1].
(-)-Nomifensine is pharmacologically classified as a potent and selective Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). This classification is based on its primary mechanism of action: blocking the presynaptic transporters responsible for the reuptake of the neurotransmitters dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron [3] [5] [7].
Table 2: Monoamine Transporter Affinity and Selectivity Profile of (-)-Nomifensine
Target | Inhibition Potency (Approx. Ki or IC₅₀) | Relative Selectivity | Primary Functional Outcome |
---|---|---|---|
Dopamine Transporter (DAT) | High (Nanomolar range) | ++++ | Potentiation of dopaminergic neurotransmission; Improved motivation, alertness, potential antidepressant effect |
Norepinephrine Transporter (NET) | High (Nanomolar range) | +++ | Potentiation of noradrenergic neurotransmission; Mood elevation, energy, attention |
Serotonin Transporter (SERT) | Low (Micromolar range or weak effect) | + | Minimal direct effect on serotonergic tone |
Muscarinic Receptors (M1, etc.) | Negligible affinity | - | Lack of anticholinergic side effects (e.g., dry mouth, constipation) |
Histamine H₁ Receptors | Negligible affinity | - | Lack of significant sedation |
α₁-Adrenergic Receptors | Negligible affinity | - | Low risk of orthostatic hypotension |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3